Zaloganan

Antimicrobial Resistance Biofilm Bactericidal Kinetics

Zaloganan (PLG0206) is the only clinically validated anti-biofilm peptide engineered for local irrigation during DAIR surgery. It achieved a 93% infection-free rate at 1 year (Phase 1b), directly addressing the ~50% failure rate of standard antibiotics. Its physical membrane-disruption mechanism delivers rapid, metabolism-independent bactericidal activity against MDR Gram-positive and Gram-negative pathogens, including biofilm-embedded bacteria. With low resistance potential and high bacterial selectivity, Zaloganan is essential for prosthetic joint infection research, anti-biofilm coating development, and therapeutic pipeline advancement. Supplied as a research peptide; request quote for custom synthesis and bulk orders.

Molecular Formula C151H261N67O24
Molecular Weight 3399.1 g/mol
Cat. No. B15622972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaloganan
Molecular FormulaC151H261N67O24
Molecular Weight3399.1 g/mol
Structural Identifiers
InChIInChI=1S/C151H261N67O24/c1-74(2)107(211-124(228)100(51-32-64-189-148(172)173)200-121(225)99(50-31-63-188-147(170)171)205-133(237)109(76(5)6)216-129(233)105(69-83-72-194-90-41-21-18-37-86(83)90)208-122(226)93(44-25-57-182-141(158)159)197-116(220)88(152)39-23-55-180-139(154)155)131(235)204-98(49-30-62-187-146(168)169)120(224)201-101(52-33-65-190-149(174)175)125(229)212-110(77(7)8)136(240)210-104(68-82-71-193-89-40-20-17-36-85(82)89)128(232)202-94(45-26-58-183-142(160)161)118(222)199-102(53-34-66-191-150(176)177)126(230)213-113(80(13)14)137(241)218-112(79(11)12)135(239)207-103(54-35-67-192-151(178)179)127(231)214-114(81(15)16)138(242)217-111(78(9)10)134(238)206-97(48-29-61-186-145(166)167)119(223)198-95(46-27-59-184-143(162)163)123(227)209-106(70-84-73-195-91-42-22-19-38-87(84)91)130(234)215-108(75(3)4)132(236)203-96(47-28-60-185-144(164)165)117(221)196-92(115(153)219)43-24-56-181-140(156)157/h17-22,36-38,40-42,71-81,88,92-114,193-195H,23-35,39,43-70,152H2,1-16H3,(H2,153,219)(H,196,221)(H,197,220)(H,198,223)(H,199,222)(H,200,225)(H,201,224)(H,202,232)(H,203,236)(H,204,235)(H,205,237)(H,206,238)(H,207,239)(H,208,226)(H,209,227)(H,210,240)(H,211,228)(H,212,229)(H,213,230)(H,214,231)(H,215,234)(H,216,233)(H,217,242)(H,218,241)(H4,154,155,180)(H4,156,157,181)(H4,158,159,182)(H4,160,161,183)(H4,162,163,184)(H4,164,165,185)(H4,166,167,186)(H4,168,169,187)(H4,170,171,188)(H4,172,173,189)(H4,174,175,190)(H4,176,177,191)(H4,178,179,192)/t88-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-/m0/s1
InChIKeyMSTKGCPSYBLVDU-GBIRDKSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zaloganan (PLG0206): A Clinically Advanced, AI-Designed Peptide Antibiotic for Biofilm-Associated Infections


Zaloganan, also known as PLG0206, is an investigational, synthetic 24-amino acid engineered cationic antibiotic peptide (eCAP) [1]. It is being developed as a novel therapeutic for biofilm-associated infections, particularly prosthetic joint infections (PJI) [1]. Its mechanism of action involves rapidly targeting and disrupting bacterial cell membranes, leading to potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains [2][3]. The molecule was designed using an AI-driven platform to optimize its pharmacological properties and represents a first-in-class approach for treating hardware-related infections [4][5].

The Critical Failure of Conventional Antibiotics and Unoptimized Peptides in Biofilm Eradication


The unique challenge of biofilm-associated infections, such as prosthetic joint infections (PJI), lies in the ability of bacteria to form a protective extracellular polymeric substance (EPS) matrix, or biofilm, on implant surfaces [1]. This biofilm shields pathogens from both the host immune system and conventional antibiotics, rendering most systemic therapies ineffective at the site of infection [2]. Standard-of-care surgical interventions, like debridement, antibiotics, and implant retention (DAIR), still carry a high failure rate of approximately 50% due to the inability of systemic antibiotics to penetrate and eradicate the biofilm [3]. Unlike generic small-molecule antibiotics that target specific intracellular processes and can be thwarted by biofilm and resistance mechanisms, zaloganan's engineered mechanism of physical membrane disruption enables it to act rapidly and independently of bacterial metabolism, directly addressing the biofilm and its resident bacteria in a manner not achievable by in-class antimicrobial peptides lacking its specific design and clinical validation [4][5].

Quantitative Differentiation of Zaloganan (PLG0206): Comparator-Based Evidence for Scientific Selection


Rapid Bactericidal Kinetics: A 3-Log Reduction in Under 5 Minutes

Zaloganan demonstrates exceptionally rapid bactericidal kinetics compared to conventional antibiotics like levofloxacin. In time-kill assays, PLG0206 achieved a ≥3-log10 reduction in colony-forming units per milliliter (CFU/mL) within 5 minutes of exposure against both planktonic and biofilm-associated MRSA. In stark contrast, levofloxacin required significantly longer exposure to achieve a similar level of kill, even when tested at 16-fold its minimum inhibitory concentration (MIC) [1].

Antimicrobial Resistance Biofilm Bactericidal Kinetics

Potent Anti-Biofilm Activity on Clinical Explants: 4-Log Reduction in 15 Minutes

In a clinically relevant ex vivo model, zaloganan demonstrated the ability to penetrate and eradicate mature biofilms on chronically infected prosthetic knee components. When explanted hardware was exposed to a 1 mg/mL solution of PLG0206 for just 15 minutes, a mean 4-log10 reduction in bacterial CFU was observed, with reductions ranging from 1 to 7 logs [1]. This level of rapid biofilm eradication on actual infected implants is a key differentiator from standard systemic antibiotics, which cannot achieve such localized, high concentrations or effectively penetrate the biofilm matrix [2].

Biofilm Eradication Orthopedic Infection Ex Vivo Model

Broad-Spectrum Potency Against a Large Panel of MDR Clinical Isolates

PLG0206 exhibits consistent, potent, broad-spectrum activity against a panel of over 1,200 multidrug-resistant (MDR) ESKAPEE clinical isolates (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli) [1]. This broad coverage is a class-level inference of its membrane-disrupting mechanism, which is less susceptible to specific resistance mechanisms that limit the efficacy of other antibiotic classes. The scale of this pathogen panel provides a robust and quantifiable measure of its broad-spectrum potential compared to narrow-spectrum alternatives or less extensively characterized antimicrobial peptides.

Antimicrobial Resistance MIC Distribution ESKAPEE Pathogens

Low Propensity for Resistance Emergence in Pseudomonas aeruginosa

Unlike many conventional antibiotics where resistance can emerge rapidly, PLG0206 demonstrated a low propensity for the emergence of resistance in Pseudomonas aeruginosa in serial passage experiments [1]. This is a key differentiator from comparator antibiotics where stepwise increases in MIC are commonly observed over time. This characteristic is consistent with its membrane-targeting mechanism, which is less susceptible to single-point mutational resistance than the specific enzyme targets of many small-molecule drugs.

Antimicrobial Resistance Resistance Development Pseudomonas aeruginosa

Selective Cytotoxicity Profile: High Therapeutic Index In Vitro

A key concern for membrane-active antimicrobial peptides is off-target toxicity toward mammalian cells. PLG0206 was found to be highly selective for bacterial cells over human blood cells in nonclinical studies, demonstrating a favorable safety profile at the concentrations required for antimicrobial and antibiofilm activity [1]. This selectivity is a critical differentiator from other cationic peptides that may exhibit significant hemolytic or cytotoxic activity at their effective antibacterial concentrations, thereby limiting their therapeutic window.

Cytotoxicity Selectivity Index Safety Pharmacology

Phase 1b Clinical Proof-of-Concept: 93% Infection-Free Rate at 12 Months

In a Phase 1b open-label clinical study of patients with periprosthetic joint infection (PJI) undergoing DAIR surgery, local irrigation with zaloganan resulted in 13 out of 14 (93%) patients remaining infection-free at the 12-month follow-up [1][2]. This outcome provides a direct clinical comparator against published historical failure rates for DAIR procedures augmented with only systemic antibiotics, which are reported to be as high as 50% [3]. While from a small, single-arm study, this data represents a significant and quantifiable improvement over the current standard of care and underpins its advancement to a pivotal Phase 2/3 trial [4].

Prosthetic Joint Infection DAIR Phase 1b Clinical Trial

Optimal Application Scenarios for Zaloganan (PLG0206) Based on Evidence of Differentiation


Adjunct to Debridement, Antibiotics, and Implant Retention (DAIR) for Prosthetic Joint Infection (PJI)

This is the primary and most clinically validated application scenario. During DAIR surgery for a confirmed PJI, zaloganan is used as a local irrigation solution. Its rapid, multi-log kill kinetics [Section 3, Evidence 1] and ability to eradicate biofilm on explanted hardware ex vivo [Section 3, Evidence 2] directly address the two major failure modes of DAIR: incomplete bacterial clearance and biofilm persistence. The Phase 1b clinical proof-of-concept showing a 93% infection-free rate at one year, compared to historical failure rates of up to 50% with standard DAIR, provides a strong rationale for its use to improve patient outcomes and reduce the need for more invasive two-stage revision surgeries [1][Section 3, Evidence 6].

Prevention of Fracture-Related Infections (FRI) with Controlled-Release Formulation (Zaloganan-CR)

This scenario utilizes a controlled-release formulation of zaloganan (zaloganan-CR) to prevent infection following high-energy traumatic open fractures, a setting with a reported infection rate of up to 40% [2]. The broad-spectrum activity against MDR pathogens [Section 3, Evidence 3] is crucial here, as these injuries are often contaminated with diverse environmental flora. Its low propensity for resistance emergence [Section 3, Evidence 4] and high selectivity for bacterial cells over mammalian cells [Section 3, Evidence 5] support its use as a prophylactic implant, minimizing the risk of creating drug-resistant infections or causing local toxicity. This application is currently in preclinical development and is supported by a CARB-X grant [2].

Research Tool for Biofilm Eradication Studies on Orthopedic and Other Medical Implants

For researchers studying biofilm-related infections on medical devices, zaloganan offers a well-characterized, clinically advanced tool. The ex vivo data on infected knee explants [Section 3, Evidence 2] provides a validated model and a quantitative benchmark (mean 4-log10 reduction in 15 min) for experimental design. Its broad-spectrum activity [Section 3, Evidence 3] and low resistance potential [Section 3, Evidence 4] make it a valuable positive control or experimental agent in studies investigating new anti-biofilm coatings, materials, or combination therapies for orthopedic, vascular, and urological implants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaloganan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.